REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[C:5]([C:8]1[CH:13]=[CH:12][C:11]([C:14](=[O:16])[CH3:15])=[CH:10][CH:9]=1)([F:7])[F:6])C.[OH-].[Na+].Cl>>[C:14]([C:11]1[CH:10]=[CH:9][C:8]([C:5]([F:6])([F:7])[C:4]([OH:17])=[O:3])=[CH:13][CH:12]=1)(=[O:16])[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
436 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(F)(F)C1=CC=C(C=C1)C(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(F)(F)C1=CC=C(C=C1)C(C)=O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were put into an eggplant flask
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an organic layer was dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Ethyl acetate was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purification by silica gel column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |